3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone
Overview
Description
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone is an organic compound that features a trifluoromethyl group, a pyridine ring, and a phenoxy group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
The trifluoromethyl group present in the compound is known to enhance the metabolic stability and bioavailability of many drugs .
Result of Action
Compounds with similar structures have been found to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Preparation Methods
The synthesis of 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone typically involves multiple steps. One common synthetic route starts with the preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde. This intermediate is then reacted with 4-hydroxybenzyl alcohol to form the corresponding phenoxy derivative. The final step involves the reaction of this intermediate with 2-butanone under specific conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the phenoxy group.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar compounds to 3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-2-butanone include:
4-Chloro-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group and the chloro substituent but differs in its overall structure and applications.
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran: This compound has a similar phenoxy group but differs in the substituents on the aromatic rings and the presence of a tetrahydrofuran ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]butan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-10(23)11(2)24-14-5-3-12(4-6-14)7-16-15(18)8-13(9-22-16)17(19,20)21/h3-6,8-9,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZBNGNNBAGJFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144838 | |
Record name | 3-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819571 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338402-03-2 | |
Record name | 3-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338402-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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